An In-depth Technical Guide to the Chemical and Physical Properties of Sulfan Blue
An In-depth Technical Guide to the Chemical and Physical Properties of Sulfan Blue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfan Blue, also known by synonyms such as Patent Blue V, Acid Blue 1, and C.I. Food Blue 3, is a synthetic triarylmethane dye.[1][2] It belongs to the same family as Isosulfan Blue, with which it is a structural isomer, sharing the same molecular formula and weight.[2] Primarily utilized in the medical field, Sulfan Blue serves as a vital dye for the visualization of lymphatic vessels, playing a crucial role in procedures like sentinel lymph node biopsies for cancer staging.[3] Its utility stems from its ability to bind to serum proteins, notably albumin, which facilitates its transport through the lymphatic system, thereby delineating the lymphatic pathways.[2][4] This technical guide provides a comprehensive overview of the chemical and physical properties of Sulfan Blue, detailed experimental protocols for their determination, and visualizations of its structure and functional pathways.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Sulfan Blue are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General Chemical Properties of Sulfan Blue
| Property | Value | Reference(s) |
| IUPAC Name | sodium 4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate | [1][2] |
| Synonyms | Patent Blue V, Acid Blue 1, Blue VRS, C.I. Food Blue 3 | [1][5] |
| CAS Number | 129-17-9 | [1][2] |
| Molecular Formula | C₂₇H₃₁N₂NaO₆S₂ | [1][6] |
| Molecular Weight | 566.66 g/mol | [2][7][8] |
| Chemical Structure | See Figure 1 |
Table 2: Physical and Spectroscopic Properties of Sulfan Blue
| Property | Value | Reference(s) |
| Physical Description | Dark greenish-black or violet powder | [1][2] |
| Melting Point | Decomposes above 250°C; specific melting point not available | [4][9] |
| Boiling Point | Decomposes | [2] |
| Solubility in Water | Soluble (≥10 mg/mL at 21°C); 1 g in 20 mL at 20°C | [1][2][4] |
| Solubility in Other Solvents | 2-methoxyethanol (30 mg/mL), ethanol (B145695) (7 mg/mL) | [2][4] |
| UV-Vis Absorption Maxima (λmax) in Water | Major peak at ~635 nm; Minor peak at ~410 nm | [1] |
| pH Indicator Properties | Orange in concentrated HCl, deep blue in NaOH | [1] |
Mandatory Visualizations
Chemical Structure of Sulfan Blue
Caption: Chemical structure of Sulfan Blue.
Workflow for Lymphatic Vessel Mapping
Caption: Experimental workflow for lymphatic vessel mapping using Sulfan Blue.
Mechanism of Protein Binding
Caption: Interaction between Sulfan Blue and serum albumin.
Experimental Protocols
Detailed methodologies for the determination of key properties of Sulfan Blue are provided below. These protocols are based on standard analytical techniques for dyes and organic compounds.
Determination of Aqueous Solubility (Flask Method)
This protocol is adapted from the OECD Guideline 105 for Water Solubility.[9]
a. Principle: The solubility of Sulfan Blue in water is determined by agitating an excess amount of the solid dye in water at a constant temperature until equilibrium is reached. The concentration of the dissolved dye in the supernatant is then measured.
b. Materials and Equipment:
-
Sulfan Blue powder
-
Deionized water
-
Constant temperature bath with shaker
-
Centrifuge with temperature control
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
Analytical balance
c. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Sulfan Blue in deionized water of known concentrations.
-
Calibration Curve: Measure the absorbance of the standard solutions at the λmax of Sulfan Blue (~635 nm) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.
-
Equilibration: Add an excess amount of Sulfan Blue to a flask containing a known volume of deionized water. Place the flask in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at the same temperature to separate the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it as necessary to fall within the range of the calibration curve.
-
Concentration Determination: Measure the absorbance of the diluted sample and determine the concentration of Sulfan Blue using the previously established calibration curve.
-
Calculation: Calculate the solubility in g/L or mg/mL, taking into account the dilution factor. The experiment should be performed in triplicate.
UV-Visible Spectrophotometry
This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of Sulfan Blue.[10][11]
a. Principle: The absorbance of a solution of Sulfan Blue is measured over a range of wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum to determine its absorption maxima.
b. Materials and Equipment:
-
Sulfan Blue
-
Spectroscopic grade solvent (e.g., deionized water)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
c. Procedure:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Solution Preparation: Prepare a dilute solution of Sulfan Blue in the chosen solvent. The concentration should be such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 0.8 arbitrary units).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Rinse the sample cuvette with the Sulfan Blue solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan the sample over the same wavelength range used for the baseline correction.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For Sulfan Blue in water, major and minor peaks are expected around 635 nm and 410 nm, respectively.[1]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of Sulfan Blue using reverse-phase HPLC.[12]
a. Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The purity is determined by the relative area of the main peak.
b. Materials and Equipment:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sulfan Blue sample
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Buffer (e.g., formic acid or phosphate (B84403) buffer)
-
Analytical balance and volumetric glassware
c. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient program should be developed to ensure good separation of the main component from any impurities (e.g., starting with a high percentage of A and gradually increasing B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm or at one of the λmax values (e.g., 635 nm)
-
Injection Volume: 10-20 µL
d. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them before use.
-
Sample Preparation: Accurately weigh a small amount of the Sulfan Blue sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample solution and run the gradient program.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of Sulfan Blue as the percentage of the area of the main peak relative to the total area of all peaks.
Melting Point Determination (Capillary Method)
This protocol is based on standard pharmacopeial methods for melting point determination.[13][14][15][16]
a. Principle: A small, finely powdered sample of Sulfan Blue is heated in a capillary tube at a controlled rate. The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded.
b. Materials and Equipment:
-
Melting point apparatus
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle (if needed to powder the sample)
-
Thermometer or digital temperature probe
c. Procedure:
-
Sample Preparation: Ensure the Sulfan Blue sample is completely dry and finely powdered. Introduce the sample into the open end of a capillary tube and pack it down to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a fast rate (e.g., 10-20 °C/min) to get an estimate.
-
Accurate Determination: For an accurate measurement, start heating at a rate that will bring the temperature to about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/min.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point. Note any decomposition (darkening of the sample). For Sulfan Blue, decomposition is expected at higher temperatures.[4]
Conclusion
Sulfan Blue is a well-characterized triarylmethane dye with established chemical and physical properties that are critical to its application in medical diagnostics, particularly in lymphography. The protocols outlined in this guide provide a framework for the consistent and accurate determination of its key characteristics. The provided visualizations offer a clear representation of its chemical structure and its mechanism of action in a biological context. This comprehensive technical guide serves as a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of Sulfan Blue.
References
- 1. What is the mechanism of Isosulfan Blue? [synapse.patsnap.com]
- 2. Adverse Effects of Intraparenchymal and Peritumoral Application of Isosulfan Blue Dye in Sentinel Lymph Node Mapping in Breast Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfan Blue | C27H31N2NaO6S2 | CID 8507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. US20080293963A1 - Process for preparation isosulfan blue - Google Patents [patents.google.com]
- 6. ej-eng.org [ej-eng.org]
- 7. patents.justia.com [patents.justia.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]
- 11. science.valenciacollege.edu [science.valenciacollege.edu]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. thinksrs.com [thinksrs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pennwest.edu [pennwest.edu]
